Vanadium carbonyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

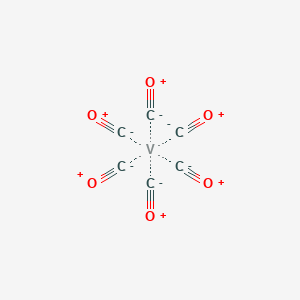

Hexacarbonylvanadium is a metal carbonyl and a vanadium coordination entity.

科学研究应用

Catalytic Applications

1.1 Catalysis in Organic Synthesis

Vanadium carbonyl complexes are widely used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions. For instance, vanadium hexacarbonyl is employed in the carbonylation of organic substrates, leading to the formation of valuable carbonyl compounds. This process is particularly useful in the synthesis of fine chemicals and pharmaceuticals.

- Case Study : A study demonstrated that vanadium-doped ordered mesoporous zirconium oxophosphate nanocomposites exhibited enhanced catalytic performance for the selective oxidation of alcohols and hydrocarbons to carbonyl compounds. The catalyst showed excellent reusability and broad substrate compatibility, outperforming traditional catalytic materials in terms of product yield and reaction time .

1.2 Heterogeneous Catalysis

this compound complexes can also serve as precursors for heterogeneous catalysts. Their ability to form stable metal-carbonyl frameworks allows for the development of catalysts that can be easily recovered and reused.

- Data Table: Catalytic Performance Metrics

| Catalyst Type | Reaction Type | Yield (%) | Reusability | Reaction Time (hrs) |

|---|---|---|---|---|

| V/M-ZrPO Nanocomposite | Selective oxidation | 95 | Yes | 2 |

| Vanadium Hexacarbonyl | Carbonylation | 90 | Yes | 3 |

Medicinal Applications

2.1 Anti-Diabetic Properties

Vanadium compounds, including this compound complexes, have been extensively studied for their insulin-mimetic properties. They enhance glucose metabolism and have shown potential in treating diabetes.

- Case Study : Research indicates that vanadium-based drugs can significantly lower blood glucose levels in diabetic models by mimicking insulin activity. Clinical trials have highlighted their efficacy with relatively low toxicity compared to traditional treatments .

2.2 Anti-Cancer Activity

Recent studies have also explored the anti-cancer properties of vanadium compounds. This compound complexes are being investigated for their ability to induce apoptosis in cancer cells.

- Data Table: Medicinal Applications of Vanadium Compounds

| Compound Type | Disease Target | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Vanadium Hexacarbonyl | Diabetes | Insulin mimicry | Ongoing Trials |

| Vanadium Complexes | Cancer | Induction of apoptosis | Preclinical Studies |

Material Science Applications

3.1 Nanoparticle Synthesis

this compound serves as a precursor for the synthesis of nanoparticles, which have applications in catalysis and drug delivery systems.

- Case Study : Metal carbonyls, including this compound, are utilized to produce nanoparticles through thermal decomposition methods, leading to materials with unique electronic and catalytic properties .

3.2 Alloy Production

Vanadium's properties make it suitable for use in alloys that require high strength and corrosion resistance. This compound can be processed to produce high-purity vanadium metal used in aerospace and other high-performance applications.

化学反应分析

Reduction Reactions

V(CO)₆ undergoes reduction to form stable anionic species. The primary reaction involves one-electron reduction to yield the monoanion [V(CO)₆]⁻, which is isolable as salts with counterions like Na⁺ .

-

Mechanism :

V CO 6+e−→[V CO 6]−This anion retains an octahedral geometry but with slightly shortened V–C bonds (1.93 Å vs. 2.00 Å in neutral V(CO)₆) .

Substitution Reactions

V(CO)₆ reacts with ligands such as phosphines and cyclopentadienyl (Cp) to form mixed-ligand complexes:

Phosphine Substitution

Tertiary phosphines (PR₃) displace CO ligands, often leading to disproportionation . For example:

V CO 6+2PMe3→[V CO 4(PMe3)2]+2CO

Cyclopentadienyl Complex Formation

Reaction with Cp⁻ sources (e.g., C₅H₅HgCl) yields piano-stool complexes :

V CO 6+C5H5−→(η5 C5H5)V CO 4+2CO

The product, (η⁵-C₅H₅)V(CO)₄, is volatile and thermally stable .

Formation of Binuclear Complexes

Binuclear vanadium carbonyls form via aggregation or photolysis. Key examples include:

V₂(CO)₁₂

A singlet structure with two V(CO)₆ units linked by a long V–V bond (3.33–3.48 Å) . No bridging CO ligands are present.

V₂(CO)₁₀

Features a V≡V triple bond (2.51–2.54 Å) and three semi-bridging CO groups . IR spectra show distinct ν(CO) bands:

| Bond Type | ν(CO) (cm⁻¹) |

|---|---|

| Terminal | 2050–2175 |

| Semi-bridging | 1984–2000 |

| Bridging | 1646–1700 |

Hydride Formation

Reductive carbonylation of VCl₃ with Na naphthalenide under CO yields hydride complexes :

VCl3+4Na+3CO→[V CO 3H]−+3NaCl

The hydride ligand stabilizes low-valent vanadium centers.

Oxide-Carbonyl Complexes

Vanadium oxide-carbonyl cations (e.g., VO(CO)₆⁺) exhibit blue-shifted ν(CO) frequencies compared to pure carbonyls, indicating stronger M–CO backbonding upon oxidation .

Key Bond Parameters

| Compound | V–V Bond Length (Å) | V–C Terminal (Å) | V–C Bridging (Å) |

|---|---|---|---|

| V(CO)₆ | – | 1.993–2.005 | – |

| [V(CO)₆]⁻ | – | 1.93 | – |

| V₂(CO)₁₀ | 2.51–2.54 | 1.93–2.01 | 1.93 (semi-bridge) |

IR Spectroscopy

Distinct ν(CO) bands differentiate bonding modes:

Thermal and Photochemical Stability

V(CO)₆ decomposes above 60°C, releasing CO . Photolysis induces aggregation to form binuclear species (e.g., V₂(CO)₁₀) , while prolonged light exposure degrades the compound .

常见问题

Q. Basic: What experimental methods are recommended for synthesizing and structurally characterizing vanadium carbonyl?

Answer:

this compound is synthesized via a two-step reduction process under high-pressure CO. First, VCl₃ is reduced with sodium in diglyme solvent (CH₃OCH₂CH₂OCH₂CH₂OCH₃) at 160°C and 200 atm CO to form [V(CO)₆]⁻, followed by oxidation to isolate V(CO)₆ . Structural characterization employs:

- IR spectroscopy to confirm CO ligand stretching frequencies (typically 1850–2050 cm⁻¹).

- X-ray diffraction to resolve the octahedral geometry and bond lengths.

- Magnetic susceptibility measurements to confirm paramagnetism (17-electron configuration).

Q. Basic: How does the 17-electron configuration of V(CO)₆ challenge the 18-electron rule, and what analytical techniques validate this deviation?

Answer:

Most transition metal carbonyls follow the 18-electron rule for stability, but V(CO)₆ has 17 electrons, making it paramagnetic. Key validation methods include:

- Electron spin resonance (ESR) to detect unpaired electrons.

- DFT calculations to model electronic structure and compare with experimental bond metrics .

- Mössbauer spectroscopy (for related iron analogs) to infer electron distribution patterns.

Q. Advanced: What methodological strategies address contradictions in reported reactivity of V(CO)₆ with Lewis bases?

Answer:

Discrepancies in substitution kinetics (e.g., with PR₃ or NH₃) arise from solvent effects, CO pressure, and steric factors. To resolve these:

- Use in situ FTIR or Raman spectroscopy to monitor ligand exchange in real time.

- Perform kinetic isotope studies (e.g., ¹³CO substitution) to elucidate reaction mechanisms.

- Compare computational (DFT) activation barriers with experimental rate constants .

Q. Advanced: How can density-functional theory (DFT) improve predictions of V(CO)₆’s electronic properties compared to Hartree-Fock methods?

Answer:

DFT accounts for electron correlation effects critical for vanadium’s d-orbital behavior. Key steps:

- Apply gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) to accurately model asymptotic electron density .

- Validate against experimental ionization potentials and electron affinity data .

- Use natural bond orbital (NBO) analysis to quantify metal-ligand backdonation .

Q. Basic: What analytical techniques are most reliable for quantifying vanadium in carbonyl complexes?

Answer:

- ICP-MS for trace-level detection (detection limit: ~0.1 ppb).

- Gravimetric analysis after thermal decomposition to V₂O₅.

- Redox titration using KMnO₄ in acidic media (see Handbook of Inorganic Chemicals for protocols) .

Q. Advanced: How can researchers design experiments to study V(CO)₆’s speciation in extraterrestrial environments (e.g., Mars regolith)?

Answer:

Simulate Mars-like conditions (low pressure, CO-rich atmosphere) using:

- High-pressure reaction chambers with controlled gas mixtures.

- Synchrotron X-ray absorption spectroscopy (XAS) to track speciation under varying temperatures.

- Computational phase diagrams to predict stable carbonyl phases (e.g., V(CO)₆ vs. Ti(CO)₆) .

Q. Basic: What stoichiometric principles guide the determination of vanadium oxidation states in oxides derived from V(CO)₆?

Answer:

Use gravimetric analysis :

Decompose V(CO)₆ thermally to VOₓ.

Calculate oxygen content via mass difference (e.g., initial sample: 0.3546 g V; final oxide: 0.6330 g → O = 0.2784 g).

Determine molar ratios (V:O = 0.3546/50.94 : 0.2784/16.00 ≈ 1:2.5 → empirical formula VO₂.₅ or V₂O₅) .

Q. Advanced: What methodologies resolve data conflicts in vanadium’s toxicological profiles when derived from carbonyl exposure?

Answer:

- Conduct speciation analysis (e.g., HPLC-ICP-MS) to distinguish V(CO)₆ from other vanadium species (e.g., V²⁺, V⁵⁺).

- Use cell culture models with controlled exposure to isolated V(CO)₆.

- Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. Advanced: How should researchers optimize DFT parameters for modeling CO ligand dissociation energies in V(CO)₆?

Answer:

- Select hybrid functionals (e.g., B3LYP) with ≥30% exact exchange to balance accuracy.

- Use larger basis sets (e.g., def2-TZVP) for vanadium and CO.

- Compare computed dissociation energies (±5 kcal/mol) with temperature-programmed desorption (TPD) data .

Q. Basic: What statistical approaches validate the reproducibility of experimental data in this compound studies?

Answer:

属性

CAS 编号 |

20644-87-5 |

|---|---|

分子式 |

C6O6V |

分子量 |

219 g/mol |

IUPAC 名称 |

carbon monoxide;vanadium |

InChI |

InChI=1S/6CO.V/c6*1-2; |

InChI 键 |

BVSRFQDQORQURQ-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。